4-(4-tert-butylbenzenesulfonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-(4-tert-butylbenzenesulfonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a triazole ring substituted with a tert-butylbenzenesulfonyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylbenzenesulfonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method involves the reaction of an azide with an alkyne to form the triazole ring. The tert-butylbenzenesulfonyl and fluorophenyl groups are introduced through subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer . Additionally, the use of high-throughput screening methods can help identify the most effective catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-butylbenzenesulfonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule.
Scientific Research Applications
4-(4-tert-butylbenzenesulfonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Biology: It is studied for its potential biological activity, including its ability to interact with specific enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to inhibit certain disease-related pathways.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylbenzenesulfonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
4-(4-tert-butylbenzenesulfonyl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
4-(4-tert-butylbenzenesulfonyl)-1-(4-bromophenyl)-1H-1,2,3-triazol-5-amine: Similar structure but with a bromine atom instead of a fluorine atom.
4-(4-tert-butylbenzenesulfonyl)-1-(4-iodophenyl)-1H-1,2,3-triazol-5-amine: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The uniqueness of 4-(4-tert-butylbenzenesulfonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine lies in the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and improve their binding affinity to biological targets, making this compound particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
5-(4-tert-butylphenyl)sulfonyl-3-(4-fluorophenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c1-18(2,3)12-4-10-15(11-5-12)26(24,25)17-16(20)23(22-21-17)14-8-6-13(19)7-9-14/h4-11H,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGQZYQWKILEPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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